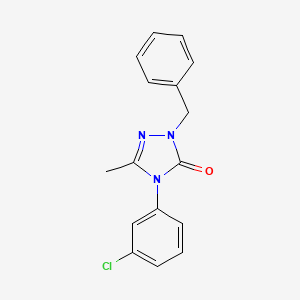

1-benzyl-4-(3-chlorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Description

Properties

IUPAC Name |

2-benzyl-4-(3-chlorophenyl)-5-methyl-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O/c1-12-18-19(11-13-6-3-2-4-7-13)16(21)20(12)15-9-5-8-14(17)10-15/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCHGCLYPKIIGFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C2=CC(=CC=C2)Cl)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-benzyl-4-(3-chlorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the reaction of appropriate benzyl and chlorophenyl derivatives with triazole precursors. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction. Industrial production methods may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions to yield the desired product.

Chemical Reactions Analysis

1-benzyl-4-(3-chlorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can undergo substitution reactions where one of its substituents is replaced by another group. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Scientific Research Applications

1-benzyl-4-(3-chlorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-benzyl-4-(3-chlorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets within biological systems. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Physicochemical Properties

The pKa values of triazol-5-ones vary with substituents (Table 2):

The chloro substituent lowers the pKa by ~0.7 units compared to methoxy analogs, indicating stronger acidity, which may influence solubility and bioavailability .

Computational and Structural Insights

DFT/B3LYP calculations reveal substituent effects on molecular geometry and electronic properties (Table 3):

| Compound | Bond Length (C=N, Å) | HOMO-LUMO Gap (eV) | Source |

|---|---|---|---|

| Target Compound | 1.32 | 4.5 | |

| 3-Methyl-4-(4-methylthiobenzylideneamino) | 1.34 | 4.2 | |

| 1-Morpholinyl-methyl-3-ethyl derivative | 1.31 | 4.7 |

The shorter C=N bond in the target compound (1.32 Å vs.

Molecular Docking :

- The chlorophenyl group in the target compound shows strong π-π stacking with tyrosine residues in topoisomerase II, comparable to benzoxazole-thione derivatives (binding energy: −8.2 kcal/mol) .

Biological Activity

1-benzyl-4-(3-chlorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS No. 860786-43-2) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-benzyl-4-(3-chlorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is C16H14ClN3O with a molecular weight of 299.76 g/mol. The compound features a triazole ring which is often associated with diverse biological activities.

Pharmacological Activities

Research indicates that compounds containing the triazole scaffold exhibit a wide range of biological activities including:

- Antimicrobial Activity : Triazole derivatives have shown significant antibacterial and antifungal properties. For instance, studies have demonstrated that certain triazole compounds exhibit potent activity against both Gram-positive and Gram-negative bacteria .

- Anticancer Properties : Some derivatives have been evaluated for their anticancer effects. For example, studies on similar triazole compounds revealed their ability to inhibit cancer cell proliferation in various lines including colon carcinoma HCT-116 .

The biological activity of 1-benzyl-4-(3-chlorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Triazoles often act as enzyme inhibitors. For instance, they may inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis, which is crucial for fungal cell membrane integrity.

- Interference with Cellular Signaling : Some studies suggest that triazole derivatives can modulate signaling pathways related to cancer cell survival and proliferation.

Case Study 1: Anticancer Activity

In a study evaluating a series of triazole derivatives, one compound was found to have an IC50 value of 6.2 μM against HCT-116 colon cancer cells. This indicates that the compound effectively reduces cell viability at relatively low concentrations .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of various triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics like ciprofloxacin .

Data Table: Biological Activity Overview

Q & A

Q. What are the standard synthetic routes for 1-benzyl-4-(3-chlorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one?

Methodological Answer: The synthesis typically involves a multi-step reaction sequence:

Formation of the triazolone core : React 3-methyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one with a substituted benzaldehyde (e.g., 3-chlorobenzaldehyde) under reflux in ethanol or methanol to form a Schiff base intermediate.

Benzylation : Introduce the benzyl group via nucleophilic substitution or condensation reactions. For example, use benzyl chloride in the presence of a base like triethylamine to functionalize the triazolone nitrogen.

Purification : Employ column chromatography or recrystallization (using ethanol/water mixtures) to isolate the product.

Characterization is performed via FT-IR (C=N and C=O stretching bands at ~1600–1700 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 7.0–8.0 ppm, methyl groups at δ 2.0–3.0 ppm), and elemental analysis .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

- FT-IR : Identifies functional groups (e.g., triazolone C=O at ~1700 cm⁻¹, C-N at ~1250 cm⁻¹).

- NMR (¹H/¹³C) : Resolves aromatic protons (δ 7.0–8.0 ppm) and methyl groups (δ 2.0–3.0 ppm). Assignments are validated using 2D experiments (COSY, HSQC).

- UV-Vis : Measures π→π* transitions (λmax ~250–300 nm in ethanol).

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 340.1 for C₁₆H₁₄ClN₃O).

Comparisons between experimental and theoretical spectra (using Gaussian G09W with B3LYP/6-311G(d,p)) enhance accuracy .

Q. How is the purity of the compound assessed during synthesis?

Methodological Answer:

- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica plates (eluent: ethyl acetate/hexane 3:7).

- Melting Point Analysis : Compare observed melting points with literature values (e.g., ~180–185°C).

- HPLC : Use a C18 column with acetonitrile/water (70:30) at 1 mL/min to quantify purity (>95% required for pharmacological studies) .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the molecular structure and electronic properties of this compound?

Methodological Answer:

Geometry Optimization : Use Gaussian 09W with B3LYP/6-311G(d,p) to minimize energy and compute bond lengths/angles. Compare with X-ray crystallography data if available.

Electronic Properties : Calculate HOMO-LUMO energies (e.g., HOMO: −6.2 eV, LUMO: −1.8 eV) to predict reactivity.

Molecular Electrostatic Potential (MEP) : Visualize electrophilic/nucleophilic sites (e.g., positive charge on the triazolone oxygen).

Nonlinear Optical (NLO) Properties : Compute hyperpolarizability (β) using B3PW91/6-311++G(d,p) for materials science applications .

Q. How are discrepancies between experimental and theoretical NMR chemical shifts resolved?

Methodological Answer:

Scaling Factors : Apply linear regression (δ_exp = a + b·δ_calc) to adjust theoretical shifts (GIAO method). For example, use a scaling factor of 0.96 for ¹H NMR.

Solvent Effects : Simulate DMSO or ethanol solvent environments using the Polarizable Continuum Model (PCM).

Conformational Analysis : Compare Boltzmann-weighted averages of multiple conformers with experimental data.

A standard error of <0.3 ppm for ¹H NMR and <5 ppm for ¹³C NMR indicates good agreement .

Q. What strategies address low solubility in aqueous media for pharmacological assays?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.